molecular formula C8H6ClN3O2 B100776 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole CAS No. 15965-66-9

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

Cat. No.: B100776
CAS No.: 15965-66-9
M. Wt: 211.6 g/mol
InChI Key: QNYFEUMEQHKASR-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole ( 15965-66-9) is a benzodiazole derivative offered for research and development purposes. This compound has a molecular formula of C 8 H 6 ClN 3 O 2 and a molecular weight of 211.61 g/mol . It is supplied with a high purity level of 98% . As a building block in organic chemistry, this nitro- and chloro-substituted heterocycle serves as a key synthetic intermediate for the exploration of novel chemical entities . Benzimidazole and related diazole cores are known to be present in various pharmacologically active compounds and are integral to the synthesis of numerous natural products and drugs . Researchers value this structural motif for its potential in developing substances with a wide range of biological activities, which may include antimicrobial, antifungal, and antiparasitic properties . Please handle this product with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Recommended personal protective equipment includes gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust or fumes . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYFEUMEQHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445373
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-66-9
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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Record name 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the nitration of 2-chloro-1-methylbenzimidazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole or 2-thio-1-methyl-5-nitro-1H-1,3-benzodiazole.

    Reduction: 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.

    Oxidation: 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.

Scientific Research Applications

Medicinal Chemistry

CMNBD serves as a crucial building block in the synthesis of bioactive compounds, particularly those exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that CMNBD demonstrates effectiveness against various bacterial and fungal strains. Notable findings include:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Active against Escherichia coli.
  • Fungal strains : Inhibitory effects observed against Candida albicans.

The compound's mechanism of action likely involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective

Materials Science

CMNBD's unique chemical structure allows it to be incorporated into polymers and materials, enhancing their properties.

Fluorescent and Conductive Materials

The compound has been explored for its potential in developing materials with specific optical and electronic properties. Its incorporation can lead to:

  • Enhanced fluorescence for sensors.
  • Improved electrical conductivity in polymer matrices.

Biological Studies

In biological applications, CMNBD can act as a probe or marker for various assays. Its electrophilic nature suggests potential interactions with biological molecules, which could be leveraged for studying enzyme activities or cellular processes.

Case Study: Enzyme Interaction

Preliminary studies have indicated that CMNBD may interact with specific enzymes, potentially altering their activity. This interaction could provide insights into enzyme mechanisms and pathways involved in disease processes.

Corrosion Inhibition

Emerging research highlights CMNBD's potential as a corrosion inhibitor for metals. Studies have shown its ability to form protective films on metal surfaces, reducing corrosion rates in acidic environments.

Metal Type Corrosion Rate Reduction (%)
Mild Steel75%
Stainless Steel60%

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the physicochemical and biological properties of benzodiazole derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole Cl (2), CH₃ (1), NO₂ (5) C₈H₅ClN₃O₂ 216.6 15965-66-9 Pharmaceutical intermediates
2-Chloro-6-methyl-1H-1,3-benzodiazole Cl (2), CH₃ (6) C₈H₆ClN₂ 241.29 Not specified Intermediate in organic synthesis
1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride Cl-C₆H₄-CH₂ (1), CH₃ (2) C₁₅H₁₄Cl₂N₂ 293.20 Not specified Potential bioactive molecule
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole OCH₃ (5), thiazole (2) C₁₁H₉N₃OS 231.27 1614-04-6 Fluorescent probes, medicinal chemistry

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, 2-chloro-6-methyl-1H-1,3-benzodiazole lacks a nitro group, reducing its reactivity but improving stability under basic conditions .
  • Bulkier Substituents: Compounds like 1-[(4-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride exhibit reduced solubility in polar solvents due to the hydrophobic chlorophenyl group .
  • Heterocyclic Modifications: Replacing the nitro group with a thiazole ring (as in 5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole) introduces π-stacking capabilities, useful in materials science and enzyme inhibition .

Biological Activity

Overview

2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (C8H6ClN3O2) is a heterocyclic compound belonging to the benzodiazole family. It is characterized by a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and material science.

The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. These reactions allow for the modification of its structure to enhance biological activity or tailor it for specific applications.

Common Reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction : The nitro group can be reduced to an amino group.
  • Oxidation : The methyl group can be oxidized to a carboxyl group.

Major Products Formed:

  • Nucleophilic substitution yields derivatives like 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole.
  • Reduction leads to 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.
  • Oxidation results in 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies involving derivatives of nitroimidazole, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Studies:
A study reported that certain derivatives had MIC values as low as 8 μg/mL against Enterococcus faecalis and S. aureus, indicating strong antibacterial potential .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Research has shown that related benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with promising results indicating significant antiproliferative activity .

Case Study 1: Antibacterial Activity Against MRSA

In a recent study, derivatives of this compound were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited varying degrees of antibacterial activity, with some derivatives showing inhibition zones greater than 30 mm in diameter when tested using the disk diffusion method .

Case Study 2: Anticancer Screening

Another study focused on the synthesis of benzodiazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that several compounds derived from benzodiazoles displayed IC50 values in the sub-micromolar range against various cancer types, suggesting potential for development into therapeutic agents .

The biological activity of this compound is largely attributed to the nitro group within its structure. This group can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular components such as DNA or proteins. This interaction can disrupt normal cellular functions leading to cell death in bacterial or cancer cells.

Comparative Analysis

CompoundStructureBiological ActivityNotes
2-Chloro-1-methyl-5-nitrobenzimidazoleLacks methyl groupReduced activityDifferent reactivity profile
2-Chloro-5-nitrobenzimidazoleLacks methyl groupModerate activityDifferent physical properties
1-Methyl-5-nitrobenzimidazoleLacks chlorine atomVaries significantlyAffects chemical behavior

Q & A

Q. What are the established synthetic routes for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, and how is its structural purity validated?

The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with chloro and nitro precursors under reflux conditions. Key steps include:

  • Chlorination : Using POCl₃ or SOCl₂ to introduce the chloro substituent .
  • Nitration : Controlled nitration at the 5-position with HNO₃/H₂SO₄ .
  • Methylation : Alkylation agents (e.g., methyl iodide) to introduce the 1-methyl group .

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at δ ~3.5 ppm, nitro group deshielding adjacent protons) .
  • Elemental Analysis : Matching calculated and observed C, H, N, Cl percentages to confirm purity .

Q. What physicochemical properties are critical for handling and storing this compound?

Key properties include:

  • Solubility : Poor aqueous solubility (<0.01 g/100 mL at 16.5°C); soluble in DMSO or DMF for experimental use .
  • Stability : Degrades under strong bases or oxidizing agents. Store in sealed containers at room temperature, protected from moisture .
  • Melting Point : Reported ranges (e.g., 160–165°C) should be verified via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and scalability?

Optimization strategies involve:

  • Catalyst Screening : Compare POCl₃ vs. H₂SO₄ for chlorination efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce side products during methylation .
  • In-Process Monitoring : Use TLC/HPLC to track intermediate formation .

Q. How can biological activity assays be designed to evaluate this compound’s potential?

Methodological considerations include:

  • Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .
  • Enzyme Inhibition : Assay activity against target enzymes (e.g., bacterial DNA gyrase) via fluorescence-based kinetic studies .
  • Docking Studies : Molecular docking (e.g., using MOE software) to predict binding modes with active sites (e.g., PDB: 1KZN) .

Q. How should researchers address contradictions in spectral or activity data across studies?

Resolving discrepancies requires:

  • Multi-Technique Validation : Cross-check NMR data with X-ray crystallography (e.g., monoclinic crystal system, space group P21/n) .
  • Reproducibility Checks : Adhere to FAIR data principles by sharing raw spectra and assay protocols in open repositories .
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew results .

Q. What computational approaches are suitable for studying this compound’s reactivity and interactions?

Advanced methods include:

  • DFT Calculations : Predict reaction pathways (e.g., nitration regioselectivity) using Gaussian or ORCA software .
  • MD Simulations : Simulate solvation effects in biological membranes (e.g., GROMACS) to assess bioavailability .
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. bromo analogs) with bioactivity using QSAR models .

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